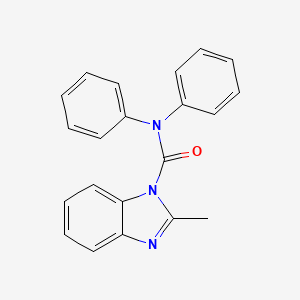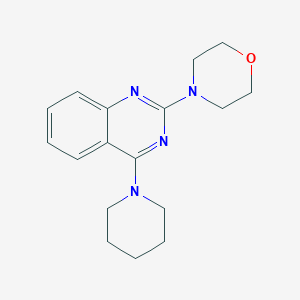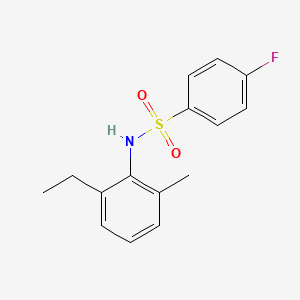![molecular formula C19H15N3O2S B5818019 4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)
4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide” is a chemical compound that is part of the imidazole family . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Scientific Research Applications
Neuroimaging Agent in PET Scans
This compound has been evaluated as a brain penetrant PET ligand selective for the δ-subunit-containing γ-aminobutyric acid type A receptors . These receptors are involved in various brain diseases, and the ability to visualize them in vivo can significantly advance the understanding and treatment of neurological conditions.
Anticancer Activity
Imidazole derivatives, which include the core structure of this compound, have shown potential in anticancer therapy . The compound’s ability to interact with specific cellular targets can be harnessed to develop novel treatments for cancer.
Antimicrobial and Antifungal Applications
The imidazole moiety is known for its antimicrobial and antifungal properties . This compound could be part of new therapeutic strategies against infectious diseases caused by bacteria and fungi.
Anti-inflammatory Properties
Compounds containing the imidazole ring have been reported to exhibit anti-inflammatory activities . This compound could contribute to the development of new anti-inflammatory drugs, potentially with fewer side effects than current medications.
Modulation of GABA Receptors
The compound has been characterized for its interaction with GABA receptors, which play a crucial role in the central nervous system . Modulating these receptors can have therapeutic implications for disorders characterized by altered neuronal inhibition.
Enzyme Inhibition
Boric acid compounds, which share some structural similarities with this compound, are used as enzyme inhibitors . Research into the enzyme inhibitory activity of this compound could lead to the discovery of new drugs for various diseases.
Future Directions
The future directions for “4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide” could involve further exploration of its potential applications in medicinal chemistry. With the identification of the molecular determinants responsible for positive modulation by the known compound delta selective compound 2, the ground is laid for design of ligands that selectively target δ-containing GABA A receptor subtypes, for better understanding of tonic inhibition, and ultimately, for rational development of novel drugs .
Mechanism of Action
Target of Action
The primary target of this compound is the δ-subunit-containing γ-Aminobutyric Acid Type A Receptors (GABA A Rs) . These receptors are involved in a number of brain diseases .
Mode of Action
The compound interacts with the δ-subunit-containing GABA A Rs, which are primarily found in peri- or extrasynaptic locations where they mediate tonic inhibition . This is distinct from the fast and transient synaptic inhibition .
Biochemical Pathways
The compound affects the γ-Aminobutyric acid (GABA) pathway. GABA is the main inhibitory neurotransmitter in the central nervous system and exerts its major physiological effect via interaction with ionotropic GABA A receptors (GABA A Rs) . The subunit composition of GABA A Rs appears to differ with subcellular localization, which dictates the type of inhibition mediated .
Pharmacokinetics
The compound is synthesized as a candidate radiotracer . It is produced in an automated system and trapped in an acetone solution containing the precursor 4-hydroxy-N-(2-(thiophen-2-yl)- imidazo[1,2-a]pyridin-3-yl)benzamide . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The molecular and cellular effects of the compound’s action are related to its interaction with the δ-subunit-containing GABA A Rs . Aberrant tonic inhibition mediated by α 4/6βδ-containing receptors has been implicated under various pathological conditions and related to discrete brain regions .
properties
IUPAC Name |
4-methoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-24-14-9-7-13(8-10-14)19(23)21-18-17(15-5-4-12-25-15)20-16-6-2-3-11-22(16)18/h2-12H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKCRRXFKVASHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)
![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5817975.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)

![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)

![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)
